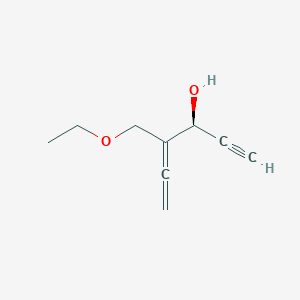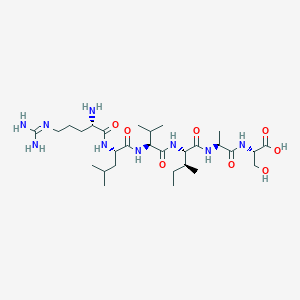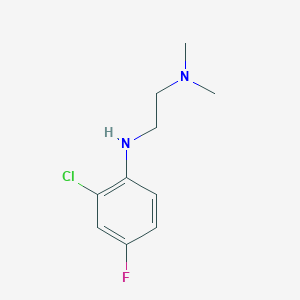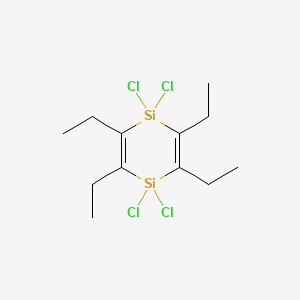![molecular formula C17H17ClF2N2 B14226700 1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine CAS No. 512776-01-1](/img/structure/B14226700.png)
1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with 2,4-difluorobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergies and asthma.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic reactions. The pathways involved include the inhibition of histamine-induced signaling cascades, leading to decreased inflammation and allergic responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-Chlorophenyl)phenylmethyl]piperazine
- 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine
Uniqueness
1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine is unique due to the presence of both 4-chlorophenyl and 2,4-difluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
512776-01-1 |
|---|---|
Formule moléculaire |
C17H17ClF2N2 |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)-(2,4-difluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H17ClF2N2/c18-13-3-1-12(2-4-13)17(22-9-7-21-8-10-22)15-6-5-14(19)11-16(15)20/h1-6,11,17,21H,7-10H2 |
Clé InChI |
UNODNQKDSIXHCK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)

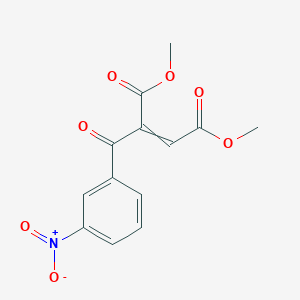
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)

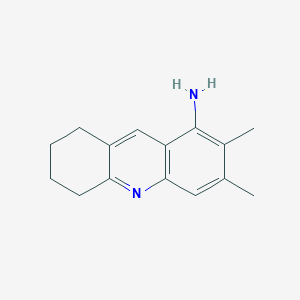
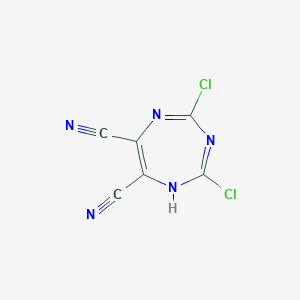
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
